Cas no 818-38-2 (Diethyl glutarate)

Diethyl glutarate structure
Diethyl glutarate structure
Produktname:Diethyl glutarate
CAS-Nr.:818-38-2
MF:C9H16O4
MW:188.220943450928
MDL:MFCD00009212
CID:39956
PubChem ID:13163

Diethyl glutarate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Diethyl glutarate
    • Diethyl glutarate, (Glutaric acid diethyl ester)
    • Glutaric acid diethyl ester
    • Diethyl Pentanediate
    • 1,5-diethyl pentanedioate
    • 1,5-pentanedioic acid diethyl ester
    • diethyl 1,3-propanedicarboxylate
    • diethyl 1,5-pentanedioate
    • Diethyl pentanedioate
    • Ethyl glutarate
    • Glutaric acid diethyl
    • Pentanedioic acid diethyl
    • RARECHEM AL BI 0547
    • Glutaric acid, diethyl ester (6CI, 7CI, 8CI)
    • Pentanedioic acid, diethyl ester (9CI)
    • NSC 8890
    • MDL: MFCD00009212
    • Inchi: 1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3
    • InChI-Schlüssel: OUWSNHWQZPEFEX-UHFFFAOYSA-N
    • Lächelt: O=C(CCCC(OCC)=O)OCC
    • BRN: 1777327

Berechnete Eigenschaften

  • Genaue Masse: 188.10500
  • Monoisotopenmasse: 188.104859
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 147
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 1
  • Topologische Polaroberfläche: 52.6

Experimentelle Eigenschaften

  • Farbe/Form: Colorless, syrupy liquid.
  • Dichte: 1.022 g/mL at 25 °C(lit.)
  • Schmelzpunkt: -24.1°C
  • Siedepunkt: 230°C(lit.)
  • Flammpunkt: Fahrenheit: 203° f
    Celsius: 95° c
  • Brechungsindex: n20/D 1.423(lit.)
  • PSA: 52.60000
  • LogP: 1.28290
  • Löslichkeit: Soluble in alcohol and ether, slightly soluble in water.

Diethyl glutarate Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Sicherheitshinweise: S24/25
  • TSCA:Yes
  • Lagerzustand:Stable under normal temperature and pressure, avoid

Diethyl glutarate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB136325-500 g
Glutaric acid diethyl ester; 98%
818-38-2
500g
€260.40 2022-06-12
eNovation Chemicals LLC
K02672-250g
diethyl glutarate
818-38-2 >97%
250g
$5000 2023-09-02
Enamine
EN300-247653-0.1g
1,5-diethyl pentanedioate
818-38-2 95%
0.1g
$19.0 2024-06-19
Enamine
EN300-247653-0.5g
1,5-diethyl pentanedioate
818-38-2 95%
0.5g
$19.0 2024-06-19
Life Chemicals
F0001-2102-1g
Diethyl Glutarate
818-38-2 95%+
1g
$46.0 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L11259-25g
Diethyl glutarate, 98%
818-38-2 98%
25g
¥864.00 2023-03-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
G0184-500G
Diethyl Glutarate
818-38-2 >98.0%(GC)
500g
¥695.00 2024-04-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012292-25g
Diethyl glutarate
818-38-2 99%
25g
¥41 2024-05-21
abcr
AB136325-25 g
Glutaric acid diethyl ester; 98%
818-38-2
25g
€48.80 2022-06-12
eNovation Chemicals LLC
K02672-50g
diethyl glutarate
818-38-2 >97%
50g
$2995 2023-09-02

Diethyl glutarate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Toluene ,  Water ;  75 °C; 75 °C → 78 °C
Referenz
Synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
Yan, Feng; et al, Shenyang Huagong Xueyuan Xuebao, 2002, 16(3), 188-190

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium
Referenz
Metals in organic syntheses. Part XII. Hydrocarboalkoxylation of ethyl 3-butenoate catalyzed by palladium complexes
Cavinato, G.; et al, Journal of Molecular Catalysis, 1985, 32(2), 211-8

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Allyl bromide Solvents: Ethanol ;  12 h, 60 °C
Referenz
Unlocking Amides through Selective C-N Bond Cleavage: Allyl Bromide-Mediated Divergent Synthesis of Nitrogen-Containing Functional Groups
Govindan, Karthick ; et al, Organic Letters, 2021, 23(24), 9419-9424

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Hydrogen peroxide Solvents: Ethanol ;  10 °C; 1 h, 20 - 25 °C
Referenz
Facile and Selective Procedure for the Synthesis of Bridged 1,2,4,5-Tetraoxanes; Strong Acids As Cosolvents and Catalysts for Addition of Hydrogen Peroxide to β-Diketones
Terent'ev, Alexander O.; et al, Journal of Organic Chemistry, 2009, 74(9), 3335-3340

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate Solvents: Ethanol ;  18 h, rt
Referenz
Direct oxidative cleavage of α- and β-dicarbonyls and α-hydroxy ketones to diesters with KHSO5
Yan, Jun; et al, Journal of Organic Chemistry, 2004, 69(26), 9299-9302

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 min, 0 °C; 0 °C → rt; 16 h, rt
2.1 Reagents: Manganese ,  Sodium chloride Catalysts: 1,10-Phenanthroline ,  Nickel chloride hexahydrate Solvents: Dimethylacetamide ;  2 h
2.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  3 min
Referenz
Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling
Jones, Andrew C.; et al, ACS Catalysis, 2022, 12(21), 13681-13689

Synthetic Routes 7

Reaktionsbedingungen
1.1 Solvents: Toluene ;  2.5 h, 110 °C
Referenz
Synthesis of alkyl glutarates by using heteropoly acid as catalyst
Xu, Shengxian; et al, Huagong Shikan, 2002, 16(1), 29-32

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Zinc chloride Solvents: Water ;  30 min, 50 °C
1.2 Catalysts: Oxirane, 2-methyl-, polymer with oxirane, bis(2-bromo-2-methylpropanoate), tribl… ;  10 min
Referenz
Effect of dicarbonyl complexing agents on double metal cyanide catalysts toward copolymerization of CO2 and propylene oxide
Tran, Chinh Hoang ; et al, Catalysis Today, 2021, 375, 335-342

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Zinc chloride ,  Tripotassium hexacyanocobaltate Solvents: Water ;  30 min, 70 °C
1.2 10 min
Referenz
Effect of α-, β-, γ-, and δ-dicarbonyl complexing agents on the double metal cyanide-catalyzed ring-opening polymerization of propylene oxide
Tran, Chinh Hoang ; et al, Catalysis Today, 2021, 375, 429-440

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  rt → reflux; 1.5 h, cooled
2.1 Solvents: Ethanol
Referenz
Preparation and characterization of oxadiazoles derived from Ibuprofen
Mousa, Enaam Fadil; et al, Journal of Pharmaceutical Sciences and Research, 2018, 10(9), 2297-2304

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Samarium ,  Samarium bromide (SmBr3) Solvents: tert-Butanol ,  Tetrahydrofuran
Referenz
Preparation of new samarium reducing reagents and their use in synthesis
Yoshizawa, Takeshi; et al, Nippon Kagaku Kaishi, 1993, (5), 482-6

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Ferrate(1-), tetracarbonylhydro-, sodium (1:1), (TB-5-12)-
1.2 Reagents: Iodine
Referenz
Sodium tetracarbonylhydridoferrate
Hossain, M. Mahmun; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-3

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Manganese ,  Sodium chloride Catalysts: 1,10-Phenanthroline ,  Nickel chloride hexahydrate Solvents: Dimethylacetamide ;  2 h
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  3 min
Referenz
Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling
Jones, Andrew C.; et al, ACS Catalysis, 2022, 12(21), 13681-13689

Synthetic Routes 14

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid ;  75 °C; 25 min, 1.0 MPa, 130 °C; 0.06 MPa, 120 °C
Referenz
Method and apparatus for producing c4-c6 diacid ester of low c chain alcohol
, China, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Hantzsch ester Catalysts: 4-Methylbenzenethiol ,  Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dichloromethane ;  12 h, 25 °C
Referenz
Radical-Mediated Strategies for the Functionalization of Alkenes with Diazo Compounds
Su, Yong-Liang; et al, Journal of the American Chemical Society, 2020, 142(32), 13846-13855

Synthetic Routes 16

Reaktionsbedingungen
1.1 Catalysts: Stannous chloride ,  Dichlorobis(triphenylphosphine)palladium Solvents: Benzene
Referenz
Metals in organic syntheses. Part XII. Hydrocarboalkoxylation of ethyl 3-butenoate catalyzed by palladium complexes
Cavinato, G.; et al, Journal of Molecular Catalysis, 1985, 32(2), 211-8

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Benzylamine Solvents: Ethanol
Referenz
Spiroaziridination of cycloalkylidene esters under high pressure
Rulev, Alexandre; et al, European Journal of Organic Chemistry, 2001, (13), 2569-2576

Synthetic Routes 18

Reaktionsbedingungen
1.1 Solvents: Ethanol
Referenz
Preparation and characterization of oxadiazoles derived from Ibuprofen
Mousa, Enaam Fadil; et al, Journal of Pharmaceutical Sciences and Research, 2018, 10(9), 2297-2304

Synthetic Routes 19

Reaktionsbedingungen
Referenz
An improved acid-cleavage via reaction of ethyl acetoacetates with 1,2-diaminobenzene
Kaupp, Gerd; et al, Synthesis, 1985, (5), 555-6

Diethyl glutarate Raw materials

Diethyl glutarate Preparation Products

Diethyl glutarate Lieferanten

Amadis Chemical Company Limited
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:818-38-2)Diethyl glutarate
Bestellnummer:A855320
Bestandsstatus:in Stock
Menge:1kg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:54
Preis ($):201.0

Diethyl glutarate Verwandte Literatur

Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:818-38-2)Diethyl glutarate
sfd4090
Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:818-38-2)Diethyl glutarate
2621005
Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung